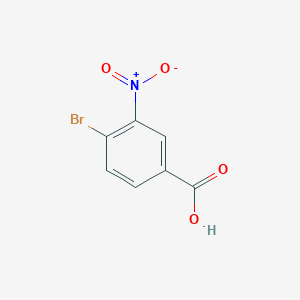

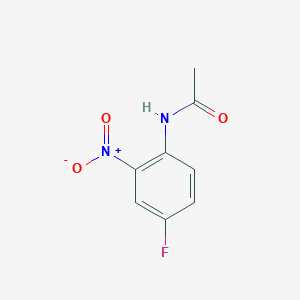

4-Bromo-3-nitrobenzoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-Bromo-3-nitrobenzoic acid involves various methods, including halogenation, oxidation, and catalysis. For instance, 3-Methyl-4-nitrobenzoic acid was synthesized via catalytic oxidation with molecular oxygen, where sodium bromide acted as a co-catalyst, suggesting that bromine radicals may play a role in the synthesis of bromo-nitrobenzoic acid derivatives . Additionally, the synthesis of 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids involved the dicyclohexylcarbodiimide method, indicating the potential for peptide coupling reactions .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectroscopic techniques, such as UV, IR, and NMR spectroscopy . These techniques could similarly be applied to determine the structure of this compound, providing information on the electronic environment of the bromo and nitro groups and their influence on the benzoic acid core.

Chemical Reactions Analysis

The reactivity of bromo-nitrobenzoic acid derivatives with nucleophiles has been explored, demonstrating that the presence of a bromo substituent can lead to aromatic nucleophilic substitution with rearrangement . This suggests that this compound may also undergo similar reactions with nucleophiles, potentially leading to isomeric mixtures or rearranged products.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaromatic compounds, including their stability under various conditions, have been assessed using HPLC-UV . This compound is likely to exhibit similar properties, such as lability under acidic and alkaline conditions, leading to the formation of degradation products. The presence of the bromo and nitro groups is expected to influence the compound's reactivity, stability, and spectroscopic properties.

Aplicaciones Científicas De Investigación

Aromatic Nucleophilic Substitution with Rearrangement : A study by Guerrera et al. (1995) investigated the reaction between 3-bromo-2-nitrobenzo[b]thiophene and some amines, leading to unexpected isomers of N-substituted 2-amino-3-nitrobenzo[b]thiophenes. This reaction may be useful for the synthesis of such compounds, which are structurally related to 4-Bromo-3-nitrobenzoic acid (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Stability-Indicating HPLC-UV Analysis : Maria Betânia de Freitas et al. (2014) conducted a study on 4-bromomethyl-3-nitrobenzoic acid (ANB), a bioactive nitrocompound with antitumoral properties. They developed a high-performance liquid chromatography-ultraviolet assay for determining the stability and selectivity of ANB (Freitas, Lages, Gonçalves, Oliveira, & Vianna-Soares, 2014).

Synthesis of 3-Methyl-4-nitrobenzoic Acid via Catalytic Oxidation : Yueqin Cai and Qiu Shui (2005) described the synthesis of 3-Methyl-4-nitrobenzoic acid, a compound related to this compound, using catalytic oxidation with molecular oxygen. This process demonstrated the importance of sodium bromide as a co-catalyst (Cai & Shui, 2005).

Nitro-Functionalization and Luminescence Quantum Yield of Eu(III) and Tb(III) Complexes : Bettencourt-Dias and Viswanathan (2006) explored the luminescence properties of lanthanide ion-based coordination polymers with nitrobenzoic acid ligands, including derivatives of this compound (de Bettencourt-Dias & Viswanathan, 2006).

Application in Synthesis of 1,4-Benzodiazepine-2,3-diones : Zhang, Lou, and Saneii (2004) utilized polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid as a key precursor in the synthesis of trisubstituted 1,4-benzodiazepine-2,3-diones, highlighting its utility in pharmaceutical chemistry (Zhang, Lou, & Saneii, 2004).

Safety and Hazards

When handling 4-Bromo-3-nitrobenzoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mecanismo De Acción

Target of Action

It’s known that nitro compounds are a significant class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This suggests that the nitro group in 4-Bromo-3-nitrobenzoic acid could interact with various biological targets, particularly those involved in redox reactions.

Mode of Action

For instance, the nitro group can participate in redox reactions, while the bromine atom can be involved in electrophilic aromatic substitution reactions .

Biochemical Pathways

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid . This suggests that this compound could potentially interfere with biochemical pathways involving these reactions.

Pharmacokinetics

The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . This could potentially affect the compound’s bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, heat, flames, and sparks should be avoided as they could lead to hazardous combustion products such as carbon monoxide, nitrogen oxides, and hydrogen bromide .

Propiedades

IUPAC Name |

4-bromo-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCTZJVBWNFYRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40283355 | |

| Record name | 4-Bromo-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6319-40-0 | |

| Record name | 6319-40-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-nitrobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-Bromo-3-nitrobenzoic acid interact with D-amino acid oxidase, and what are the downstream effects of this interaction?

A: Research indicates that this compound binds to D-amino acid oxidase (DAO) in two distinct locations []. One binding site is shared with the enzyme's natural substrates, D-serine and flavin adenine dinucleotide (FAD) []. The second binding site is unexpectedly located within a cleft formed between the subunits of a DAO dimer []. This binding interaction inhibits DAO's enzymatic activity, preventing it from breaking down D-serine. Since D-serine is a co-agonist of NMDA receptors implicated in schizophrenia, inhibiting its degradation by DAO makes this compound a potential therapeutic target for this neurological disorder.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methoxy-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B181070.png)

![1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B181083.png)